Lipophilicity (cLogP) Comparison Against the Unsubstituted 4,6-Diaminopyrimidine Core
The introduction of the 4-chlorophenyl group onto the 4,6-diaminopyrimidine scaffold increases the computed partition coefficient (cLogP) by approximately 3.3 log units relative to the unsubstituted core, moving it into the drug-like lipophilicity space (cLogP 1–3) preferred for kinase inhibitor lead compounds. This is a class-level inference based on PubChem-computed XLogP3 values for the target compound and its core scaffold [1].
| Evidence Dimension | cLogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 4,6-Diaminopyrimidine (PubChem CID 137045): XLogP3-AA = -0.5 |
| Quantified Difference | ΔcLogP ≈ +3.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A cLogP of 2.8 places this compound within the range that balances aqueous solubility and passive membrane permeability, critical for intracellular kinase target engagement; the unsubstituted core (cLogP -0.5) would be expected to exhibit poor membrane diffusion.
- [1] PubChem Compound Summary for CID 53214441 (target compound) and CID 137045 (4,6-diaminopyrimidine); XLogP3-AA values computed by PubChem. National Center for Biotechnology Information (2026). View Source
